3-(4-Chlorophenyl)thiophene
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Overview
Description
3-(4-Chloro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a thiophene ring substituted with a 4-chlorophenyl group. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-chlorobenzene.
Reaction Conditions: The reaction is usually carried out under Friedel-Crafts acylation conditions, where an acyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Procedure: The thiophene is reacted with 4-chlorobenzoyl chloride in the presence of AlCl3 to form the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(4-Chloro-phenyl)-thiophene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-phenyl)-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
3-(4-Chloro-phenyl)-thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-phenyl)-thiophene: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methyl-phenyl)-thiophene: Contains a methyl group instead of chlorine.
3-(4-Nitro-phenyl)-thiophene: Contains a nitro group instead of chlorine.
Uniqueness
3-(4-Chloro-phenyl)-thiophene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C10H7ClS |
---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |
InChI Key |
XDMXWUPNEMBRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)Cl |
Origin of Product |
United States |
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